molecular formula C9H9N3O2S B1499003 4-(1H-Pyrazol-1-YL)benzenesulfonamide CAS No. 51891-85-1

4-(1H-Pyrazol-1-YL)benzenesulfonamide

Cat. No.: B1499003
CAS No.: 51891-85-1
M. Wt: 223.25 g/mol
InChI Key: UJLPVGLFJFFLCR-UHFFFAOYSA-N
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Description

4-(1H-Pyrazol-1-yl)benzenesulfonamide (CAS 51891-85-1) is a high-purity chemical building block of significant interest in medicinal chemistry and infectious disease research. This compound serves as a core structural template for the development of novel therapeutic agents, most notably as the fundamental scaffold of the selective COX-2 inhibitor Celecoxib . Its versatility arises from the modular structure, allowing for diverse substitutions on both the pyrazole and benzenesulfonamide rings to fine-tune pharmacological properties . In scientific research, this compound and its derivatives have demonstrated promising biological activities. A key area of investigation is its antileishmanial properties. Studies have shown that specific derivatives exhibit potent in vitro activity against Leishmania infantum and Leishmania amazonensis , with an efficacy profile similar to the reference drug pentamidine but with lower cytotoxicity, highlighting its potential as a lead compound for neglected disease research . Furthermore, related pyrazole-based benzenesulfonamide derivatives are being explored as potent inhibitors of various human carbonic anhydrase isoforms (hCA), enzymes linked to conditions like glaucoma, epilepsy, and cancer . The synthetic route to this compound typically involves a regioselective electrophilic aromatic substitution on a 1-phenylpyrazole derivative using chlorosulfonic acid to form a key sulfonyl chloride intermediate, followed by reaction with an amine . The product is characterized by techniques including IR, 1H-NMR, and 13C-NMR spectroscopy. This product is provided for research applications as part of drug discovery and chemical biology programs. It is intended for use by qualified laboratory professionals only. For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-pyrazol-1-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c10-15(13,14)9-4-2-8(3-5-9)12-7-1-6-11-12/h1-7H,(H2,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLPVGLFJFFLCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80655673
Record name 4-(1H-Pyrazol-1-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51891-85-1
Record name 4-(1H-Pyrazol-1-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Electrophilic Aromatic Substitution and Subsequent Sulfonamide Formation

A representative method involves the regioselective electrophilic aromatic substitution of a 1-phenylpyrazole derivative with chlorosulfonic acid to yield 4-(4-bromo-5-chloro-3-methyl-1H-pyrazol-1-yl)benzenesulfonyl chloride (Intermediate 1). This intermediate is then reacted with a functionalized amine, such as 4-(5-chloro-3-methyl-1H-pyrazol-1-yl)phenylamine (Intermediate 2), which itself is prepared by nitration of the corresponding pyrazole derivative followed by reduction with iron powder and ammonium chloride.

The sulfonamide formation proceeds by stirring Intermediate 2 (0.4 mmol) with the arylsulfonyl chloride (1.0 mmol) in tetrahydrofuran (THF, 5 mL) in the presence of triethylamine (0.5 mL) at room temperature for approximately 2 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is treated with base and then acidified to precipitate the sulfonamide product, which is purified by recrystallization from ethanol. This procedure yields the target 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives (3a–g) in good yields.

Step Reagents/Conditions Description Yield
1 1-Phenylpyrazole + chlorosulfonic acid Electrophilic aromatic substitution Good yield
2 Nitration + reduction of pyrazole derivative Formation of 4-(5-chloro-3-methyl-1H-pyrazol-1-yl)phenylamine Moderate yield
3 Intermediate 2 + arylsulfonyl chloride + triethylamine in THF, room temp, 2h Sulfonamide formation Good yield

Alternative Synthetic Routes from Patent Literature

According to US Patent US5466823A, substituted pyrazolyl benzenesulfonamides, including this compound derivatives, can be synthesized through multi-step routes involving:

  • Preparation of substituted pyrazoles with various functional groups (e.g., methyl, chloro, trifluoromethyl) on the pyrazole ring.
  • Coupling of these pyrazoles with benzenesulfonyl chlorides under basic conditions to form the sulfonamide bond.

The patent emphasizes the versatility of the method to introduce diverse substituents on both the pyrazole and benzene rings to modulate biological activity. The sulfonamide formation typically uses a base such as triethylamine or pyridine in an aprotic solvent, with reaction temperatures ranging from ambient to mild heating. The patent also notes that these compounds serve as intermediates for anti-inflammatory agents, highlighting their pharmaceutical relevance.

Reaction Conditions and Optimization

  • Solvents: THF is commonly used due to its ability to dissolve both reactants and facilitate nucleophilic substitution.
  • Bases: Triethylamine is preferred for neutralizing the hydrochloric acid generated during sulfonamide bond formation.
  • Temperature: Room temperature reactions are sufficient, minimizing side reactions and degradation.
  • Purification: Recrystallization from ethanol yields pure sulfonamide derivatives.

Pharmacokinetic Considerations in Preparation

The synthesized this compound derivatives have been evaluated for drug-likeness using Lipinski’s rule-of-five, which guides the design of orally bioavailable compounds. The preparation methods aim to produce derivatives with molecular weight ≤ 500, clogP ≤ 5, and acceptable hydrogen bond donor/acceptor counts, ensuring good absorption and bioavailability.

Method No. Starting Material(s) Key Reagents/Conditions Product Yield Notes
1 1-Phenylpyrazole Chlorosulfonic acid (electrophilic substitution) 4-(4-bromo-5-chloro-3-methyl-1H-pyrazol-1-yl)benzenesulfonyl chloride Good Regioselective sulfonylation
2 Nitrated 1-phenylpyrazole Reduction with Fe powder and NH4Cl 4-(5-chloro-3-methyl-1H-pyrazol-1-yl)phenylamine Moderate Functionalized amine intermediate
3 Intermediate 2 + arylsulfonyl chloride Triethylamine, THF, room temp, 2 hours This compound derivatives (3a–g) Good Sulfonamide bond formation
4 Substituted pyrazoles + benzenesulfonyl chlorides (patent method) Base (triethylamine/pyridine), aprotic solvent, ambient to mild heat Substituted pyrazolyl benzenesulfonamides Variable Allows diverse substitution patterns
  • The synthesized sulfonamide derivatives exhibit promising biological activity against Leishmania species with lower cytotoxicity compared to standard drugs, indicating the importance of precise synthetic control to maintain pharmacological profiles.
  • Molecular modeling suggests that electronic properties and lipophilicity influenced by substituents introduced during synthesis affect target interaction, guiding further synthetic modifications.
  • The patent literature supports the synthetic versatility of these compounds, highlighting their potential for anti-inflammatory drug development.

The preparation of this compound involves well-established synthetic methodologies centered on electrophilic aromatic substitution to introduce sulfonyl chloride functionality, followed by nucleophilic substitution with functionalized amines to form the sulfonamide linkage. Reaction conditions typically favor mild temperatures and use of bases like triethylamine in solvents such as THF. The methods allow for structural diversity, enabling optimization of biological activity and pharmacokinetic properties. These synthetic routes are supported by both peer-reviewed research and patent disclosures, providing a robust foundation for further pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions: 4-(1H-Pyrazol-1-yl)benzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium methoxide (NaOCH3) in methanol.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield corresponding sulfonyl compounds.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can lead to the formation of various substituted pyrazoles or benzenesulfonamides.

Scientific Research Applications

Anti-inflammatory Applications

4-(1H-Pyrazol-1-YL)benzenesulfonamide derivatives have been extensively studied for their anti-inflammatory properties. These compounds act as non-steroidal anti-inflammatory drugs (NSAIDs), primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process.

Case Study

A study demonstrated that certain derivatives exhibited significant anti-inflammatory activity comparable to traditional NSAIDs while showing a favorable safety profile. This suggests their potential as alternatives to existing anti-inflammatory medications .

Antileishmanial Activity

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The efficacy of this compound derivatives against Leishmania species has been a focal point of research.

Biological Evaluation

  • In Vitro Activity : Several derivatives have been tested against Leishmania infantum and Leishmania amazonensis. Compounds showed IC50 values comparable to pentamidine, a standard treatment .
  • Cytotoxicity Assessment : Importantly, these compounds demonstrated lower cytotoxicity towards mammalian cells than pentamidine, suggesting a safer therapeutic profile .

Data Table: Antileishmanial Activity

CompoundIC50 against L. infantum (mM)IC50 against L. amazonensis (mM)
3b0.0590.070
3e0.0650.072

This data indicates that compounds 3b and 3e are particularly promising candidates for further development as antileishmanial agents .

Potential Anticancer Properties

Emerging research suggests that this compound derivatives may also possess anticancer properties through their action on carbonic anhydrases, which are enzymes implicated in tumor growth and metastasis.

Case Study

A recent investigation into a series of pyrazolyl-benzenesulfonamide ureas revealed promising results in inhibiting carbonic anhydrases associated with tumors, indicating their potential role in cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound derivatives.

Key Findings

  • Modifications to the pyrazole ring and sulfonamide group significantly influence biological activity.
  • Molecular modeling studies have provided insights into optimizing lipophilicity and electronic interactions to enhance drug-target interactions .

Mechanism of Action

The mechanism by which 4-(1H-Pyrazol-1-yl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

Table 1: Celecoxib Derivatives and COX-2 Inhibition

Compound Substituents (Pyrazole Positions 3 and 5) COX-2 IC50 (nM) Selectivity (COX-2/COX-1)
Celecoxib 3-CF₃, 5-(4-MePh) 9 >300
Compound 9 3-CF₃, 5-(4-MeOPh) 9 Not reported
Compound 33 3-CF₃, 5-(2-MeOPh) 290 Not reported

Antiparasitic Derivatives

  • Antileishmanial Agents: Derivatives like 4-(5-chloro-3-methyl-1H-pyrazol-1-yl)phenylamine (compound 2) and its sulfonamide analogs (3a–g) exhibit potent activity against Leishmania donovani (IC50 = 1.2–4.8 µM). The chloro and methyl groups enhance lipophilicity, improving membrane penetration .
  • Antimalarial Hydrazines: Compounds such as N'-(N,N-dimethylamino-methylene)-4-[3-(4-methylphenyl)-4-(phenylhydrazonomethylene)]-1H-pyrazol-1-yl]benzenesulfonamide (compound 12) show 70–90% inhibition of Plasmodium berghei at 50 mg/kg, comparable to chloroquine .

Anticancer and Anti-Inflammatory Modifications

  • Sulfonylthiourea Derivatives : N-(ethylcarbamothioyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (compound 1a) demonstrates significant anticancer activity against 60 human tumor cell lines (NIH screening) and 67.8% analgesic efficacy in mice .
  • Thiadiazole-Linked Analogs: 4-(5-chloro-3-methyl-4-(((5-phenyl-1,3,4-thiadiazol-2-yl)imino)methyl)-1H-pyrazol-1-yl)benzenesulfonamide (compound 6a) exhibits enhanced anti-inflammatory activity via dual COX-2 and 5-lipoxygenase inhibition .

Fluorinated and Halogenated Variants

  • Fluorobenzyl Derivatives : 4-fluoro-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide (CAS: 514817-73-3) incorporates fluorine atoms to improve metabolic stability and blood-brain barrier penetration, though its specific bioactivity remains under investigation .
  • Chlorophenyl Analogs : 4-[5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide shows anti-inflammatory synergy with leukotriene B4 antagonists, reducing edema in preclinical models .

Structure-Activity Relationship (SAR) Insights

  • Pyrazole Substituents :
    • Position 3 : Trifluoromethyl (CF₃) groups enhance COX-2 selectivity and metabolic stability .
    • Position 5 : Aromatic rings (e.g., 4-methylphenyl) are critical for binding to COX-2’s hydrophobic pocket. Electron-donating groups (e.g., methoxy) at para positions improve potency .
  • Sulfonamide Modifications :
    • Thiourea or thiadiazole substitutions at the sulfonamide nitrogen increase anticancer and antiparasitic activity but may reduce COX-2 affinity .
  • Hydrophilicity vs. Lipophilicity: Hydroxymethyl or amino groups (e.g., hydroxy celecoxib) improve solubility but shorten plasma half-life compared to celecoxib .

Biological Activity

4-(1H-Pyrazol-1-yl)benzenesulfonamide (also referred to as pyrazolyl benzenesulfonamide) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, with a focus on its antileishmanial, anticancer, and carbonic anhydrase inhibitory activities.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of a suitable arylsulfonyl chloride with a functionalized amine containing the pyrazole moiety. The general procedure includes:

  • Preparation : Dissolve the arylsulfonyl chloride in a solvent (e.g., THF) and add triethylamine.
  • Reaction : Introduce the functionalized amine and stir at room temperature for several hours.
  • Isolation : The product is isolated through acidification and recrystallization from ethanol to yield the sulfonamide derivatives in good yields .

Antileishmanial Activity

Recent studies have highlighted the antileishmanial potential of this compound derivatives against Leishmania infantum and Leishmania amazonensis. These compounds were evaluated for their cytotoxicity and efficacy in inhibiting the growth of these parasites. Notably, two derivatives (3b and 3e) exhibited promising activity with IC50 values comparable to pentamidine, a standard treatment for leishmaniasis, but with significantly lower cytotoxicity towards mammalian cells.

CompoundIC50 against L. infantumIC50 against L. amazonensis
3b0.059 mM0.070 mM
3e0.065 mM0.072 mM

These findings suggest that modifications in electronic regions and lipophilicity can enhance interactions with parasitic targets, making these derivatives feasible candidates for further drug development .

Anticancer Activity

The pyrazole scaffold is known for its anticancer properties, with several derivatives demonstrating significant antiproliferative effects across various cancer cell lines. Compounds containing the this compound structure have shown activity against breast cancer (MDA-MB-231), liver cancer (HepG2), and other malignancies.

In vitro studies indicate that these compounds can inhibit cell proliferation effectively, contributing to their potential as anticancer agents. For instance, compounds derived from this scaffold have been reported to target multiple signaling pathways associated with tumor growth and survival .

Inhibition of Carbonic Anhydrases

Another significant area of research involves the inhibitory activity of this compound derivatives against carbonic anhydrases (CAs), specifically isoforms IX and XII. These enzymes play critical roles in tumor acidosis and resistance to chemotherapy.

Recent findings indicate that certain derivatives exhibit nanomolar inhibition constants (Ki) against these enzymes:

CompoundKi against CA IXKi against CA XII
SH7s15.9 nM55.2 nM

These results underscore the potential of these compounds not only as antileishmanial agents but also as adjuncts in cancer therapy by enhancing sensitivity to cytotoxic drugs through CA inhibition .

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives can be attributed to their structural features. The presence of sulfonamide groups enhances solubility and bioavailability, while variations in substituents on the pyrazole ring influence their pharmacological profiles.

Key SAR Findings :

  • Lipophilicity : Modifications that increase lipophilicity often correlate with improved cellular uptake.
  • Electronic Properties : Electron-withdrawing or donating groups can significantly affect binding affinity to biological targets.

This understanding aids in designing more effective analogs with tailored biological activities .

Q & A

Q. What are the standard synthetic routes for 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives?

Methodological Answer: A common approach involves condensation reactions between hydrazine derivatives and carbonyl-containing precursors. For example:

  • Step 1: React 4-hydrazinobenzenesulfonamide hydrochloride with ethyl benzoylacetate in ethanol under reflux (4–6 hours).
  • Step 2: Precipitate the product by adding water, followed by recrystallization from ethanol to yield high-purity crystals (melting point: 510–511 K) .
  • Key Considerations: Optimize reaction temperature, solvent polarity, and stoichiometry to improve yields. Monitor reaction progress via TLC or HPLC.

Q. How is structural characterization performed for this compound and its derivatives?

Methodological Answer:

  • X-ray Crystallography: Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. For example, the dihedral angle between the pyrazole and benzene rings is ~6.9°, with hydrogen bonding (N–H···O) stabilizing the lattice .
  • Spectroscopy:
    • IR: Identify sulfonamide (1327 cm⁻¹, SO₂ asymmetric stretch) and pyrazole (1523 cm⁻¹, C=N) groups.
    • ¹H/¹³C NMR: Assign peaks using DEPT and HSQC (e.g., sulfonamide NH₂ protons at δ 7.2–7.5 ppm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize COX-2 inhibition?

Methodological Answer:

  • Substituent Effects:

    Substituent (R)COX-2 IC₅₀ (µM)Selectivity (COX-2/COX-1)Notes
    4-Methylphenyl0.04375Celecoxib derivative (optimal)
    3-Trifluoromethyl0.08200Enhanced metabolic stability
    Unsubstituted>10<10Low activity
  • Assay Design:

    • Use human recombinant COX-2/COX-1 enzymes in vitro.
    • Validate selectivity via whole-blood assays to account for protein binding .

Q. How can molecular modeling resolve contradictions in biological activity data?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to predict binding poses in COX-2’s hydrophobic pocket (e.g., trifluoromethyl group occupies a subpocket near Val523) .
  • Quantum Mechanics: Apply density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and correlate with antileishmanial activity .
  • Data Reconciliation: Cross-validate in vitro results with in silico predictions to identify assay-specific artifacts (e.g., solubility issues in cell-based assays) .

Q. What strategies improve solubility and bioavailability during pharmacological testing?

Methodological Answer:

  • Salt Formation: Synthesize sodium salts of the sulfonamide group to enhance aqueous solubility (e.g., logP reduction from 3.0 to 1.5) .
  • Nanoformulation: Encapsulate the compound in PLGA nanoparticles (size: 100–200 nm) to improve cellular uptake in antileishmanial assays .
  • Prodrug Design: Introduce hydrolyzable esters (e.g., acetylated NH₂ group) for sustained release .

Q. How is cytotoxicity assessed during lead optimization?

Methodological Answer:

  • In Vitro Models:
    • Use J774 macrophages or HepG2 cells for MTT assays (IC₅₀ values <50 µM indicate low cytotoxicity) .
    • Compare therapeutic index (TI = cytotoxic IC₅₀ / antiparasitic IC₅₀). Aim for TI >10 .
  • Mechanistic Studies: Perform flow cytometry to detect apoptosis (Annexin V/PI staining) and mitochondrial membrane potential (JC-1 dye) .

Data Contradiction Analysis

Q. How to address discrepancies in COX-2 inhibition data across studies?

Methodological Answer:

  • Source Check: Ensure consistent enzyme sources (e.g., human recombinant vs. murine COX-2).
  • Assay Conditions: Standardize inhibitor pre-incubation time (≥10 minutes) and substrate concentration (arachidonic acid at 10 µM) .
  • Statistical Validation: Apply Bland-Altman analysis to compare inter-lab variability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(1H-Pyrazol-1-YL)benzenesulfonamide
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